molecular formula C61H94N18O13S B1587538 Met-lys-bradykinin CAS No. 550-19-6

Met-lys-bradykinin

Número de catálogo: B1587538
Número CAS: 550-19-6
Peso molecular: 1319.6 g/mol
Clave InChI: SSXPFNXUSFJJEI-BHEJXMHWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Met-Lys-bradicinina se puede sintetizar utilizando la síntesis de péptidos en fase sólida (SPPS), un método común para producir péptidos. La síntesis implica la adición escalonada de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso generalmente incluye los siguientes pasos:

Métodos de producción industrial

La producción industrial de Met-Lys-bradicinina implica SPPS a gran escala, que se automatiza para aumentar la eficiencia y el rendimiento. El proceso se optimiza para garantizar la alta pureza y la consistencia del producto final. Se emplean medidas de control de calidad, como la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas, para verificar la identidad y la pureza del péptido .

Análisis De Reacciones Químicas

Tipos de reacciones

Met-Lys-bradicinina experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Productos principales formados

Aplicaciones Científicas De Investigación

Pharmacological Properties

Met-Lys-BK exhibits unique pharmacological properties, particularly in relation to bradykinin receptors. It interacts predominantly with B2 receptors, although its affinity is significantly lower than that of bradykinin itself. Research indicates that Met-Lys-BK can be metabolically activated by angiotensin-converting enzyme (ACE), which paradoxically enhances its activity in vascular tissues .

Key Findings:

  • Vasodilation: Met-Lys-BK induces vasodilation through B2 receptor activation, contributing to improved blood flow and reduced vascular resistance .
  • Cardiovascular Effects: In isolated human umbilical veins, Met-Lys-BK was found to be approximately 30-fold less potent than bradykinin but still demonstrated significant contractile activity .

Therapeutic Applications

The therapeutic potential of Met-Lys-BK extends to various medical fields, particularly in cardiovascular medicine and inflammatory diseases.

Cardiovascular Applications:

  • Myocardial Infarction: Studies suggest that Met-Lys-BK may help reduce tissue damage and improve cardiac function following myocardial infarction due to its vasodilatory effects .
  • Pulmonary Hypertension: The peptide has been investigated for its role in alleviating pulmonary hypertension, with evidence supporting its beneficial effects on cardiac remodeling .

Inflammatory Conditions:

  • Pro-inflammatory Mediator: Met-Lys-BK has been shown to stimulate the release of pro-inflammatory cytokines such as IL-1β and IL-6 from human promonocytic cells, indicating its potential role in inflammatory responses .

Research Case Studies

Several case studies highlight the practical applications of Met-Lys-BK in clinical settings.

StudyFindingsApplication
Taraseviciene-Stewart et al. (2005)Demonstrated that Met-Lys-BK improves cardiac function post-myocardial infarctionCardiovascular therapy
Marketou et al. (2010)Showed reduced pulmonary hypertension symptoms with Met-Lys-BK treatmentPulmonary medicine
Gera et al. (2011)Investigated ACE's role in activating Met-Lys-BK, enhancing its vascular effectsPharmacology

Mecanismo De Acción

Met-Lys-bradicinina ejerce sus efectos uniéndose a los receptores de bradicinina, específicamente el receptor de bradicinina tipo 2 (B2R). Tras la unión, activa las vías de señalización de los receptores acoplados a proteínas G (GPCR), lo que lleva a diversas respuestas fisiológicas, como vasodilatación, aumento de la permeabilidad vascular y sensación de dolor. La activación de B2R desencadena cascadas de señalización descendentes que involucran a la proteína quinasa C (PKC), las quinasas de proteínas activadas por mitógenos (MAPK) y otras moléculas de señalización intracelular .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad

Met-Lys-bradicinina es única debido a su secuencia extendida, que puede conferir diferentes afinidades de unión y actividades biológicas en comparación con otros análogos de bradicinina. Sus residuos adicionales de metionina y lisina también pueden influir en su estabilidad y susceptibilidad a la degradación enzimática .

En conclusión, Met-Lys-bradicinina es un péptido versátil con un potencial significativo en varios campos científicos y médicos. Su estructura y actividades biológicas únicas la convierten en una herramienta valiosa para la investigación y las aplicaciones terapéuticas.

Actividad Biológica

Met-Lys-bradykinin (Met-Lys-BK) is a peptide derived from the cleavage of kininogens, primarily produced by neutrophils. It is recognized for its biological activity, particularly in vascular and immunological contexts. This article explores the biological activity of Met-Lys-BK, including its receptor interactions, metabolic activation, and physiological effects.

Receptor Interactions

This compound exhibits interactions with bradykinin receptors, specifically B₁ and B₂ receptors. However, its affinity for these receptors is notably lower compared to bradykinin itself:

  • B₁ Receptor : Met-Lys-BK shows low potency as a stimulant in bioassays using rabbit aorta tissues.
  • B₂ Receptor : In human isolated umbilical veins, Met-Lys-BK demonstrates a response that is approximately 30-fold less potent than bradykinin.

The binding competition assays indicate that while Met-Lys-BK is less effective at displacing radiolabeled bradykinin from its receptors, it still elicits significant biological responses under certain conditions .

Metabolic Activation

This compound undergoes metabolic activation by angiotensin-converting enzyme (ACE), which plays a paradoxical role in modulating its activity:

  • Potency Modulation : In the presence of ACE inhibitors like enalaprilat, the potency of Met-Lys-BK can decrease significantly (by 15-fold), while bradykinin's potency increases. This suggests that ACE may enhance the effects of Met-Lys-BK through metabolic activation in vascular tissues .

Physiological Effects

The physiological effects of this compound have been documented in various studies:

  • Vasoconstriction and Vasodilation : In isolated jugular veins from rabbits, Met-Lys-BK exhibits contractile properties that are nearly comparable to bradykinin (EC₅₀ values of 16.3 nM for Met-Lys-BK versus 10.5 nM for bradykinin) .
  • Bone Resorption : In cultured mouse calvarial bone cells, this compound stimulates the production of prostaglandin E₂ in a dose-dependent manner, indicating its potential role in bone metabolism and resorption processes .

Data Table: Biological Activity Comparison

Peptide Receptor Type EC₅₀ (nM) Potency Relative to Bradykinin Effect of ACE Inhibition
BradykininB₂10.5-Increased
This compoundB₂16.3~30-fold less potentDecreased

Study 1: Vascular Response Analysis

A study assessed the vascular responses of both this compound and bradykinin in isolated rabbit veins. The results indicated that while Met-Lys-BK has lower potency, it still contributes to vasoconstriction under certain conditions influenced by ACE activity .

Study 2: Osteoblastic Activity Induction

In another investigation focusing on bone health, researchers found that this compound significantly stimulated prostaglandin production in osteoblast-enriched cultures. This suggests a role for this peptide in bone remodeling and potential therapeutic applications for osteoporosis .

Propiedades

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H94N18O13S/c1-93-32-25-39(63)50(82)72-40(19-8-9-26-62)51(83)73-41(20-10-27-68-60(64)65)56(88)79-31-14-24-48(79)58(90)78-30-12-22-46(78)54(86)70-35-49(81)71-43(33-37-15-4-2-5-16-37)52(84)76-45(36-80)57(89)77-29-13-23-47(77)55(87)75-44(34-38-17-6-3-7-18-38)53(85)74-42(59(91)92)21-11-28-69-61(66)67/h2-7,15-18,39-48,80H,8-14,19-36,62-63H2,1H3,(H,70,86)(H,71,81)(H,72,82)(H,73,83)(H,74,85)(H,75,87)(H,76,84)(H,91,92)(H4,64,65,68)(H4,66,67,69)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXPFNXUSFJJEI-BHEJXMHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H94N18O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20203536
Record name Bradykinin, met-lys-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1319.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550-19-6
Record name Bradykinin, met-lys-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bradykinin, met-lys-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.